trans-Octahydro-2H-pyrano[3,2-c]pyridine
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Overview
Description
trans-Octahydro-2H-pyrano[3,2-c]pyridine: is a heterocyclic compound with the molecular formula C8H15NO. It is characterized by a fused ring system consisting of a pyran and a pyridine ring.
Mechanism of Action
Target of Action
Trans-Octahydro-2H-pyrano[3,2-c]pyridine is a complex compound with a unique structure The primary targets of this compound are not explicitly mentioned in the available literature
Mode of Action
It is synthesized via annulation of the pyran ring onto the arylpiperidin-3-ones . This process might influence its interaction with its targets and the resulting changes. More detailed studies are required to elucidate the exact mode of action.
Biochemical Pathways
It’s synthesized by application of metallated enamine chemistry , which might have implications on its biochemical interactions
Result of Action
It’s known that the compound has antinociceptive activity and interacts with opioid receptor subtypes , which might have implications on its molecular and cellular effects
Preparation Methods
Synthetic Routes and Reaction Conditions: . This method is commonly used to construct the pyran ring system. The reaction conditions often include the use of specific catalysts and solvents to facilitate the cyclization process.
Chemical Reactions Analysis
Types of Reactions: : trans-Octahydro-2H-pyrano[3,2-c]pyridine can undergo various types of chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen. Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: This reaction involves the replacement of one atom or group of atoms with another. Common reagents include halogens and nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens such as chlorine or bromine in the presence of a catalyst.
Major Products Formed: : The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield ketones or aldehydes, while reduction may yield alcohols.
Scientific Research Applications
Chemistry: : In chemistry, trans-Octahydro-2H-pyrano[3,2-c]pyridine is used as a building block for the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis .
Biology: : In biological research, this compound may be used to study the interactions of heterocyclic compounds with biological macromolecules. Its structural features allow it to interact with proteins and nucleic acids in specific ways.
Medicine: : In medicine, this compound and its derivatives may have potential therapeutic applications. Research is ongoing to explore its use as a pharmacophore in drug design.
Industry: : In the industrial sector, this compound may be used in the development of new materials with specific properties. Its unique ring system can impart desirable characteristics to polymers and other materials.
Comparison with Similar Compounds
Similar Compounds
Octahydro-2H-pyrano[3,2-c]pyridine: Lacks the trans configuration, which may affect its reactivity and interactions.
2H-pyrano[3,2-c]pyridine: Lacks the octahydro component, resulting in different chemical properties.
Pyridine: A simpler structure that lacks the fused pyran ring.
Uniqueness: : trans-Octahydro-2H-pyrano[3,2-c]pyridine is unique due to its fused ring system and trans configuration.
Properties
IUPAC Name |
(4aR,8aR)-3,4,4a,5,6,7,8,8a-octahydro-2H-pyrano[3,2-c]pyridine |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H15NO/c1-2-7-6-9-4-3-8(7)10-5-1/h7-9H,1-6H2/t7-,8-/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QVUHVUAMDYNYRF-HTQZYQBOSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2CNCCC2OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@@H]2CNCC[C@H]2OC1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H15NO |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
141.21 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
2007915-59-3 |
Source
|
Record name | rac-(4aR,8aR)-octahydro-2H-pyrano[3,2-c]pyridine | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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